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Compound of Interest

Compound Name: (S,R,S)-Ahpc-C5-NH2

Cat. No.: B11928655

This document provides a detailed guide for the synthesis and characterization of a potent and
selective Proteolysis Targeting Chimera (PROTAC) for the Estrogen-Related Receptor Alpha
(ERRa). The protocols outlined below are intended for researchers, scientists, and drug
development professionals with a background in organic chemistry and cell biology. The
representative ERRa PROTAC synthesized in this guide is based on the well-characterized
"compound 6¢," which utilizes a potent ERRa inverse agonist, a von Hippel-Lindau (VHL) E3
ligase ligand, and a flexible linker.[1][2][3][4]

Introduction to ERRa PROTACSs

Estrogen-Related Receptor Alpha (ERRQ) is an orphan nuclear receptor that plays a crucial
role in regulating cellular metabolism and energy homeostasis.[5] Its association with various
diseases, including breast cancer and metabolic disorders, makes it an attractive therapeutic
target. PROTACSs are heterobifunctional molecules that offer a novel therapeutic modality by
inducing the degradation of target proteins through the ubiquitin-proteasome system. An ERRa
PROTAC consists of three key components: a ligand that binds to ERRa, a ligand that recruits
an E3 ubiquitin ligase (such as VHL or Cereblon), and a linker that connects these two
moieties. This ternary complex formation leads to the ubiquitination and subsequent
degradation of ERRa by the proteasome.

ERRa Signaling Pathway

ERRaq, often in complex with its coactivator PGC-1a, regulates the transcription of genes
involved in mitochondrial biogenesis, fatty acid oxidation, and the tricarboxylic acid (TCA) cycle.
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The activity of the ERRa/PGC-1a complex is influenced by upstream signaling pathways such
as HER2/IGF-1R and PI3K/AKT/mTOR. By inducing the degradation of ERRa, a PROTAC can
effectively downregulate these metabolic pathways.
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Caption: ERRa signaling pathway and the mechanism of action of an ERRa PROTAC.
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Quantitative Data for a Representative ERRa
PROTAC (Compound 6c)

The following table summarizes the key quantitative data for the representative ERRa
PROTAC, compound 6c.

Parameter Value Cell Line Assay Type Reference
Binding Affinity
IC50 (ERRa-
PGC-1a 12.67 nM - TR-FRET
interaction)
Degradation
Efficacy
MDA-MB-231,
DC50 ~3.0-100 nM Western Blot
MCF-7
Dmax >80% at 30 nM MDA-MB-231 Western Blot
96% at 100 nM MDA-MB-231 Western Blot
86% MCF-7 Western Blot
Selectivity
ERRPB and ERRy Inactive MDA-MB-231 Western Blot

Experimental Protocols
Part 1: Synthesis of ERRa PROTAC (Compound 6c)

The synthesis of the ERRa PROTAC compound 6c¢ involves a multi-step process, including the
synthesis of the ERRa ligand, the VHL ligand with a linker attachment point, and the final
coupling reaction.
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Caption: Experimental workflow for the synthesis and evaluation of an ERRa PROTAC.
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This protocol is based on the synthesis of (E)-3-(4-((2,4-bis(trifluoromethyl)benzyl)oxy)-3-
methoxyphenyl)-2-cyanoacrylamide derivatives.

o Step 1: Synthesis of (E)-3-(4-hydroxy-3-methoxyphenyl)-2-cyanoacrylamide.

o To a solution of vanillin (1 equivalent) and cyanoacetic acid (1.1 equivalents) in pyridine,
add a catalytic amount of piperidine.

o Reflux the mixture for 4-6 hours.

o Cool the reaction mixture and pour it into ice-cold water.

o Acidify with concentrated HCI to precipitate the product.

o Filter, wash with water, and dry to obtain the crude product.

o Recrystallize from ethanol/water to yield the pure product.
o Step 2: Alkylation with 2,4-bis(trifluoromethyl)benzyl bromide.

o To a solution of the product from Step 1 (1 equivalent) in anhydrous DMF, add potassium
carbonate (2 equivalents).

o Add 2,4-bis(trifluoromethyl)benzyl bromide (1.2 equivalents) dropwise.
o Stir the reaction mixture at room temperature overnight.
o Pour the mixture into water and extract with ethyl acetate.

o Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate
under reduced pressure.

o Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl
acetate) to obtain the ester intermediate.

o Step 3: Hydrolysis to the carboxylic acid (4a).

o Dissolve the ester from Step 2 in a mixture of THF and water.
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[e]

Add lithium hydroxide (2-3 equivalents) and stir at room temperature for 2-4 hours.

o

Monitor the reaction by TLC.

[¢]

Acidify the reaction mixture with 1N HCI and extract with ethyl acetate.

[e]

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to
yield the carboxylic acid precursor (4a).

This protocol describes the synthesis of a VHL ligand with an amine-functionalized linker ready
for coupling. The synthesis of VHL ligands can be complex; a multi-gram scale synthesis of a
key intermediate, VH032 amine, has been reported and can be adapted.

o Step 1: Synthesis of the core VHL ligand structure.

o The synthesis of the core VHL ligand, such as the hydroxyproline-containing moiety, can
be achieved through multi-step organic synthesis, often starting from commercially
available chiral precursors.

e Step 2: Introduction of a linker with a protected amine.
o A common strategy is to use a linker such as Boc-protected amino-PEG-acid.

o Couple the Boc-protected linker to the VHL ligand core using standard peptide coupling
reagents like HATU and DIPEA in DMF.

o Step 3: Deprotection of the terminal amine.

o Treat the product from Step 2 with trifluoroacetic acid (TFA) in dichloromethane (DCM) to
remove the Boc protecting group.

o Neutralize the resulting TFA salt with a base like DIPEA to obtain the free amine of the
VHL ligand-linker conjugate.

This protocol utilizes click chemistry principles, specifically an amide bond formation, to couple
the ERRa ligand and the VHL ligand-linker.

e Reaction Setup:
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o Dissolve the ERRa ligand carboxylic acid precursor (4a) (1 equivalent) in anhydrous DMF.

o Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the solution and stir for 10
minutes at room temperature to activate the carboxylic acid.

o Add the VHL ligand-linker with the free amine (1 equivalent) to the reaction mixture.

e Reaction Conditions:

o Stir the reaction mixture at room temperature overnight under an inert atmosphere (e.g.,
nitrogen or argon).

o Monitor the progress of the reaction by LC-MS.

o Purification:

o

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

[e]

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

(¢]

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced
pressure.

o

Purify the crude PROTAC by preparative HPLC to obtain the final product.
e Characterization:

o Confirm the structure and purity of the final ERRa PROTAC using *H NMR, 3C NMR, and
high-resolution mass spectrometry (HRMS).

Part 2: Biological Evaluation of the ERRa PROTAC

e Cell Line:

o Use MDA-MB-231 human breast adenocarcinoma cells, which are known to express
ERRa.

e Culture Conditions:
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o Culture the cells in Leibovitz's L-15 Medium supplemented with 10% Fetal Bovine Serum
(FBS) and 1% Penicillin-Streptomycin.

o Maintain the cells at 37°C in a humidified atmosphere with 5% CO-.
o Passage the cells when they reach 80-90% confluency.

This protocol is to assess the degradation of ERRa protein following treatment with the
synthesized PROTAC.

o Cell Seeding and Treatment:
o Seed MDA-MB-231 cells in 6-well plates and allow them to adhere overnight.
o Prepare a stock solution of the ERRa PROTAC in DMSO.

o On the day of the experiment, treat the cells with a serial dilution of the PROTAC (e.g., 0.1
nM to 10 uM) for a specified time (e.g., 4, 8, or 24 hours). Include a DMSO-only vehicle
control.

e Cell Lysis and Protein Quantification:

o

After treatment, wash the cells with ice-cold PBS.

[¢]

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

[¢]

Centrifuge the lysates to pellet cell debris and collect the supernatant.

[e]

Determine the protein concentration of each lysate using a BCA protein assay Kkit.

o SDS-PAGE and Western Blotting:

[¢]

Load equal amounts of protein (e.g., 20-30 pg) onto an SDS-polyacrylamide gel.

o

Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

[e]

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

o

Incubate the membrane with a primary antibody against ERRa overnight at 4°C.
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o Incubate with a primary antibody against a housekeeping protein (e.g., GAPDH or 3-actin)
as a loading control.

o Wash the membrane and incubate with an appropriate HRP-conjugated secondary
antibody.

o Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging
system.

o Data Analysis:

o

Quantify the band intensities using densitometry software.

[e]

Normalize the ERRa band intensity to the corresponding loading control band intensity.

(¢]

Plot the normalized ERRa levels against the logarithm of the PROTAC concentration.

[¢]

Fit the data to a four-parameter logistic curve to determine the DC50 (the concentration at
which 50% degradation is achieved) and Dmax (the maximum percentage of degradation).

Logical Structure of the Synthesized ERRa PROTAC

The synthesized molecule is a heterobifunctional chimera designed to induce the targeted
degradation of ERRQ.

Caption: Logical relationship of the components of the ERRa PROTAC and their targets.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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and industry. Email: info@benchchem.com
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